Camptothecin, [(G)3H]

Topoisomerase I inhibition Radioligand binding assay Mechanism of action

Camptothecin, [(G)3H] is a tritium-labeled derivative of the pentacyclic quinoline alkaloid camptothecin (CPT), wherein tritium (³H) atoms are incorporated at unspecified positions within the molecule, as indicated by the 'G' (general) label designation. The unlabeled parent compound CPT is a well-established, specific inhibitor of eukaryotic DNA topoisomerase I (Topo I), exerting its cytotoxic effects by reversibly binding to and stabilizing the transient covalent Topo I-DNA cleavable complex, thereby preventing DNA religation and inducing lethal DNA strand breaks.

Molecular Formula C20H16N2O4
Molecular Weight 352.4 g/mol
Cat. No. B1494920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamptothecin, [(G)3H]
Molecular FormulaC20H16N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
InChIInChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i10T2
InChIKeyVSJKWCGYPAHWDS-SBZHYZAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camptothecin, [(G)3H] (CAS 91926-09-9): Tritiated Topoisomerase I Probe for Radioligand Binding and Mechanistic Studies


Camptothecin, [(G)3H] is a tritium-labeled derivative of the pentacyclic quinoline alkaloid camptothecin (CPT), wherein tritium (³H) atoms are incorporated at unspecified positions within the molecule, as indicated by the 'G' (general) label designation . The unlabeled parent compound CPT is a well-established, specific inhibitor of eukaryotic DNA topoisomerase I (Topo I), exerting its cytotoxic effects by reversibly binding to and stabilizing the transient covalent Topo I-DNA cleavable complex, thereby preventing DNA religation and inducing lethal DNA strand breaks [1]. The introduction of the ³H radiolabel enables the sensitive detection and quantitation of CPT in various experimental systems, primarily for mechanistic binding studies, autoradiographic tissue distribution analysis, and the investigation of drug-target interactions without the need for prior structural modification of the core pharmacophore [2].

Why Unlabeled Camptothecin or Position-Specific Tritiated Analogs Are Not Interchangeable with [(G)3H]-CPT for Critical Applications


The selection of a tritiated camptothecin probe for research or drug development is not a commodity decision. Substituting the generally labeled [(G)3H]-CPT with unlabeled CPT, or even with a position-specific tritiated analog like [12-³H]-CPT, can fundamentally alter experimental outcomes and lead to misinterpretation of data. Unlabeled CPT lacks the detection sensitivity required for quantitative autoradiography [1] or low-concentration binding assays like equilibrium dialysis [2]. Critically, the site of ³H incorporation is a primary determinant of the tracer's stability in biological matrices. Commercially available [³H]-CPT, often labeled at the C-5 position, has been documented to undergo significant, rapid tritium loss in plasma, rendering it unsuitable for in vivo pharmacokinetic or metabolism studies [3]. In contrast, generally labeled [(G)3H]-CPT, or analogs with stable labeling positions, may offer distinct advantages in stability and are more appropriate for long-term or in vivo experiments [4]. Furthermore, the specific labeling pattern directly impacts the results of metabolic tracking and binding site mapping, making the choice of tracer a critical and application-specific decision [5]. The quantitative evidence below delineates these critical differences to inform proper procurement.

Quantitative Differentiation of Camptothecin, [(G)3H] vs. Unlabeled and Position-Specific Analogs: Evidence-Based Procurement Guide


Specific Binding Kinetics: [³H]-CPT vs. Unlabeled CPT in Equilibrium Dialysis

The use of [³H]-CPT provides definitive, quantitative evidence of its unique binding mechanism, which is not achievable with unlabeled CPT. In an equilibrium dialysis assay, [³H]-CPT demonstrated reversible binding exclusively to a pre-formed DNA-Topoisomerase I binary complex, exhibiting no measurable binding to isolated Topoisomerase I enzyme or to DNA alone [1]. This key experiment, which relies entirely on the quantitation of the tritium label, established the ternary complex binding model for camptothecins and cannot be replicated with unlabeled CPT due to the lack of a sensitive detection method for low-concentration, non-covalent interactions.

Topoisomerase I inhibition Radioligand binding assay Mechanism of action Target engagement

In Vivo Application: [³H]-CPT vs. Unlabeled CPT for Quantitative Tissue Distribution

The tritium label enables quantitative and spatial analysis of drug disposition that is impossible with unlabeled CPT. Using [³H]-CPT in whole-body autoradiography studies, researchers could precisely quantify the accumulation of drug-derived radioactivity in various tissues of tumor-bearing mice, revealing that the gastrointestinal tract is the major site of accumulation and excretion, and that the compound is primarily eliminated via the bile [1]. This technique provides a spatial map of drug concentration over time, which cannot be generated using unlabeled CPT and standard HPLC or LC-MS/MS analysis of tissue homogenates.

Pharmacokinetics Biodistribution Autoradiography Drug delivery

Comparative In Vivo Stability: Generally Labeled [(G)3H]-CPT vs. Position-Specific C-5 [³H]-CPT

The site of tritium labeling critically dictates the utility of the tracer for in vivo studies. Commercially available [³H]-CPT, which is labeled mainly at the C-5 position, has been shown to be metabolically unstable in biological fluids. A study documented a partial loss of the tritium label after recovery from patient plasma or after 72 hours of incubation in plasma at 38°C, concluding that this specific C-5-labeled compound is 'not useful for in vivo metabolism or pharmacokinetic studies' [1]. This is a direct stability limitation linked to the C-5 label's susceptibility to exchange or metabolic cleavage. A generally labeled analog like [(G)3H]-CPT, or [³H]CPT prepared by alternative methods (e.g., the deuterium labeling route described in the same paper), is expected to exhibit significantly improved in vivo stability and is recommended as a more suitable tool for long-term pharmacokinetic investigations [2].

Radiotracer stability Metabolic studies In vivo ADME Pharmacokinetic modeling

Radioligand Binding Affinity: [³H]-CPT vs. [³H]BrCPT for Topoisomerase I Site Mapping

While both [³H]-CPT and [³H]BrCPT are used to study the Topoisomerase I binding site, their distinct properties dictate different applications. [³H]-CPT is the gold standard for reversible binding studies, as it mimics the natural ligand interaction [1]. In contrast, the electrophilic analog 10-bromoacetamidomethyl-CPT ([³H]BrCPT) was developed as an affinity label to trap the Topoisomerase I-DNA complex irreversibly [2]. A key comparative finding shows that in the presence of DNA, the specific labeling of Topoisomerase I by [³H]BrCPT is completely inhibited by unlabeled CPT [3]. This competition experiment confirms that both compounds target the same binding site on the Topoisomerase I-DNA binary complex, but it also highlights their functional difference: one for studying native, reversible pharmacology and the other for covalent mapping and trapping.

Affinity labeling Binding site mapping Irreversible inhibition Topoisomerase I

Procurement-Driven Research Applications for Camptothecin, [(G)3H] Based on Comparative Evidence


Validating Target Engagement and Binding Site Mapping in Topoisomerase I Drug Discovery

For research teams focused on Topoisomerase I inhibitor drug discovery, Camptothecin, [(G)3H] is the indispensable tool for establishing baseline pharmacology. As demonstrated in equilibrium dialysis studies, [³H]-CPT uniquely enables the quantitation of reversible binding to the Topoisomerase I-DNA covalent complex, confirming the ternary complex mechanism [1]. This radioligand is the gold standard for competitive binding assays to screen novel small molecules or biologicals for their ability to displace the native ligand from its target. Furthermore, it serves as the essential comparator for mechanistic studies using irreversible affinity probes like [³H]BrCPT, which are designed for covalent mapping of the binding pocket [2]. Procurement of this specific tracer is critical for any program requiring a validated, reversible-binding probe to benchmark new chemical entities.

Performing In Vivo Biodistribution and ADME Studies for Novel Camptothecin Formulations

In preclinical development of novel camptothecin-based therapeutics or advanced drug delivery systems (e.g., liposomal aerosols, polymeric nanoparticles), Camptothecin, [(G)3H] is the only choice for generating high-resolution quantitative biodistribution data. Whole-body autoradiography studies using [³H]-CPT have successfully mapped its distribution, revealing major accumulation in the gastrointestinal tract and excretion via bile [1]. This technique allows researchers to visually and quantitatively compare how formulation changes alter tissue tropism and tumor uptake. A critical note for procurement is the demonstrated instability of certain position-specific [³H]-CPT analogs (e.g., C-5 labeled) in plasma, which renders them unsuitable for such long-term in vivo studies [2]. Therefore, only a generally labeled or stable-site [³H]-CPT should be procured for reliable ADME and pharmacokinetic profiling.

Investigating the Mechanism of Action of Topoisomerase I Poisons in DNA Repair Research

For academic and industrial labs studying DNA damage response and repair, [³H]-CPT is a key probe for elucidating the specific role of Topoisomerase I. The use of this radiolabeled ligand is essential for assays that investigate the molecular steps of Topoisomerase I catalysis and its poisoning by camptothecin. For example, studies have used radiolabeled CPT to demonstrate that the drug stabilizes the cleavage complex by inhibiting the religation step of the enzyme's catalytic cycle [1]. This mechanistic insight, which hinges on the ability to track the drug-enzyme-DNA complex, relies on the sensitive and specific detection afforded only by the tritiated compound. It is a necessary reagent for experiments aiming to quantify the formation and reversal of Topoisomerase I-DNA covalent complexes under various conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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